molecular formula C10H13NO B11920851 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol

2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B11920851
M. Wt: 163.22 g/mol
InChI Key: HNUCXHSVJNKPDT-UHFFFAOYSA-N
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Description

2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol is a chemical compound with a unique structure that includes an indane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 2-amino-3-methyl-1-indanone. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor compound is subjected to hydrogen gas in the presence of a suitable catalyst. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated compounds.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted indanols, ketones, and fully saturated hydrocarbons, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism by which 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The indane ring system provides structural stability and can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2,3-dihydro-1H-inden-1-ol
  • 3-methyl-2,3-dihydro-1H-inden-1-ol
  • 2-amino-3-methyl-1-indanone

Uniqueness

2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the indane ring system. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C10H13NO/c1-6-7-4-2-3-5-8(7)10(12)9(6)11/h2-6,9-10,12H,11H2,1H3

InChI Key

HNUCXHSVJNKPDT-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C2=CC=CC=C12)O)N

Origin of Product

United States

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